Anticancer agent 147

Anticancer agent 147 Sophoridine derivative Ferroptosis inducer

Generic Topo I inhibitors or parent sophoridine fail in ferroptosis-sensitive models due to mechanistic mismatch. Anticancer agent 147 (compound 6j) is a validated ferroptosis inducer with: - IC50 <10 μM across 6 HCC lines (vs. sophoridine >5 mM) - In vivo efficacy: tumor volume/weight reduction in HepG2 xenografts (IP, twice weekly) - Retains activity with pan-caspase inhibitor Z-VAD-FMK → ideal for apoptosis-resistant lines ≥98% purity, CAS 2241283-11-2. Direct ferrostatin-1 rescue validation included.

Molecular Formula C32H40BrN3O2
Molecular Weight 578.6 g/mol
Cat. No. B12388829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 147
Molecular FormulaC32H40BrN3O2
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1C2CCCN3C2C(CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br
InChIInChI=1S/C32H40BrN3O2/c1-38-31(37)12-4-11-30-28-9-6-18-34-17-5-7-24(32(28)34)20-36(30)22-25-21-35(29-10-3-2-8-27(25)29)19-23-13-15-26(33)16-14-23/h2-3,8,10,13-16,21,24,28,30,32H,4-7,9,11-12,17-20,22H2,1H3/t24-,28-,30-,32+/m1/s1
InChIKeyFOCQGOGINGOWMF-NLSFLGDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 147: Sophoridine-Derived Ferroptosis Inducer


Anticancer agent 147, also designated as compound 6j, is a chemically modified derivative of sophoridine (HY-N1373) [1]. It functions as a ferroptosis inducer, promoting the intracellular accumulation of Fe²⁺, reactive oxygen species (ROS), and malondialdehyde (MDA) in cancer cells . The compound bears the molecular formula C₃₂H₄₀BrN₃O₂, a molecular weight of 578.58 g/mol, and is identified by CAS number 2241283-11-2 . It is supplied as a powder with ≥98% purity for research use .

Anticancer Agent 147: Why Sophoridine Substitution Fails


The structural modifications in Anticancer agent 147 confer a mechanism of action—ferroptosis induction—that is absent in the parent compound sophoridine [1]. While sophoridine exerts anti-proliferative effects via inhibition of DNA topoisomerase I [2], compound 6j does not affect Topo I activity and instead triggers iron-dependent programmed cell death through ATF3 upregulation [1]. Consequently, generic substitution with sophoridine or other Topo I-inhibiting sophoridine derivatives would result in fundamentally different biological outcomes and compromised efficacy, particularly in systems where ferroptosis sensitivity is the desired endpoint [3].

Anticancer Agent 147: Quantitative Head-to-Head Evidence


Head-to-Head Potency vs. Parent Sophoridine

In a direct head-to-head comparison within the same study, Anticancer agent 147 (compound 6j) exhibited anti-liver cancer activity with IC50 values below 10 μM across six liver cancer cell lines [1]. In stark contrast, the parent compound sophoridine demonstrated negligible activity with an IC50 exceeding 5 mM (i.e., >5,000 μM) under identical assay conditions [1]. This represents a differential of greater than 500-fold in potency between the derivative and its parent scaffold. Furthermore, mechanistic dissection revealed that while sophoridine inhibits proliferation through Topo I inhibition, 6j acts exclusively via ferroptosis induction, as evidenced by ferrostatin-1 rescue experiments that fully restored cell viability [2].

Anticancer agent 147 Sophoridine derivative Ferroptosis inducer

Mechanistic Comparison with Sophoridine Derivative 5w

Cross-study analysis reveals that while another sophoridine derivative, compound 5w, demonstrates robust antiproliferative activity with IC50 values ranging from 0.93 to 1.89 μM against HepG2 and other cancer cell lines [1], its mechanism of action remains anchored in Topo I inhibition and apoptosis induction [1]. In contrast, Anticancer agent 147 (6j) achieves comparable low-micromolar potency (IC50 < 10 μM across six liver cancer lines) but operates through an entirely distinct mechanism: ATF3-mediated ferroptosis induction without Topo I inhibition [2]. This mechanistic divergence is critical, as ferroptosis inducers are particularly valuable in tumor contexts characterized by apoptosis resistance and dysregulated iron metabolism [3].

Anticancer agent 147 Sophoridine derivative 5w IC50 comparison

In Vivo Tumor Suppression in HepG2 Xenograft Model

In a nude mouse xenograft model bearing subcutaneously implanted HepG2 hepatocellular carcinoma cells, Anticancer agent 147 (6j) was administered via intraperitoneal injection twice weekly [1]. Both low-dose and high-dose treatment groups exhibited significantly reduced tumor volume compared to vehicle-treated controls [1]. Quantitative tumor weight measurements confirmed substantial reduction in both 6j treatment groups relative to vehicle [1]. Immunohistochemical staining for Ki-67 revealed a pronounced reduction in proliferation marker expression in 6j-treated tumors [1]. Additionally, in vivo target engagement was validated by dose-dependent increases in ATF3 protein expression and elevated intratumoral Fe²⁺ and MDA content [1].

Anticancer agent 147 In vivo antitumor activity Xenograft model

Mechanistic Comparison with Ferroptosis Inducer RSL3

As a class-level comparator, the widely used ferroptosis inducer RSL3 (a GPX4 inhibitor) exhibits IC50 values of 0.07 μM in HepG2 cells and 0.3 μM in HA22T/VGH cells [1]. Anticancer agent 147 (6j) demonstrates IC50 values below 10 μM across six liver cancer cell lines, including HepG2 [2]. While RSL3 shows higher absolute potency, the two compounds operate via distinct upstream pathways: RSL3 directly inhibits GPX4, whereas 6j induces ferroptosis through ATF3 upregulation downstream of ER stress [2][3]. The significance of this distinction lies in target engagement: ATF3-mediated ferroptosis represents a pathway that may circumvent GPX4 inhibitor resistance mechanisms [4]. Note: This comparison is class-level inference only; no direct head-to-head study exists between 6j and RSL3.

Anticancer agent 147 RSL3 Ferroptosis inducer comparison

Activity in Apoptosis-Resistant Cancer Cells

In a controlled mechanistic rescue experiment, co-treatment of liver cancer cells with Anticancer agent 147 (6j) and inhibitors of apoptosis (Z-VAD-FMK), autophagy (3-MA), or necrosis (Nec-1) failed to reverse 6j-induced cytotoxicity [1]. Cell viability remained suppressed despite the presence of these inhibitors, confirming that 6j's antiproliferative effects are independent of canonical apoptotic, autophagic, and necrotic pathways [1]. In contrast, co-treatment with the ferroptosis inhibitor ferrostatin-1 (Fer-1) fully restored cell viability and reversed the accumulation of Fe²⁺, ROS, and MDA [1]. This constitutes a direct head-to-head comparison of rescue conditions within the same experimental system, quantifying the dependence of 6j's activity on ferroptosis execution.

Anticancer agent 147 Apoptosis resistance Ferroptosis specificity

Potency Comparison with Sophoridine Derivative 26

A cross-study comparison with another sophoridine derivative, compound 26, which was developed as a Topo I inhibitor, reveals that 26 exhibits an IC50 value of 15.6 μM against HepG-2 cells [1]. Anticancer agent 147 (6j) demonstrates IC50 values below 10 μM across multiple liver cancer cell lines, including HepG2 [2]. This indicates that 6j achieves superior or comparable potency in HepG2 cells while operating via a distinct ferroptosis mechanism rather than Topo I inhibition [1][2]. The structural modifications in 6j that confer ferroptosis-inducing activity represent a divergent optimization path from the Topo I inhibitory N-substituted derivatives exemplified by compound 26.

Anticancer agent 147 Sophoridine derivative 26 HepG2 IC50

Anticancer Agent 147: Research Applications


Ferroptosis Mechanism Studies in HCC Models

Anticancer agent 147 is optimally deployed in studies investigating ATF3-mediated ferroptosis pathways in liver cancer. The direct head-to-head evidence confirming its IC50 < 10 μM across six liver cancer cell lines, combined with ferrostatin-1 rescue validation, makes this compound a reliable tool for dissecting ferroptosis signaling in HCC [1]. Researchers should prioritize 6j over parent sophoridine (>5 mM IC50) or Topo I-inhibiting derivatives when ferroptosis is the intended endpoint [1].

Preclinical Xenograft Efficacy in HepG2 Models

The validated in vivo tumor suppression data—demonstrated by significant tumor volume and weight reduction in subcutaneous HepG2 xenografts following twice-weekly intraperitoneal administration—support the use of Anticancer agent 147 in preclinical efficacy studies [1]. Procurement for in vivo experiments should be guided by the established dosing regimen (low and high dose, IP, twice weekly) and the documented elevation of intratumoral ATF3, Fe²⁺, and MDA as pharmacodynamic biomarkers [1].

Apoptosis-Resistant Cancer Cell Screening

Given the direct evidence that Anticancer agent 147 retains full cytotoxic activity in the presence of the pan-caspase inhibitor Z-VAD-FMK [1], this compound is particularly suited for screening campaigns targeting apoptosis-resistant cancer cell lines. Investigators working with cell lines harboring Bcl-2 overexpression, p53 mutations, or other apoptosis-evasion mechanisms will find 6j a valuable ferroptosis-selective tool distinct from apoptosis-dependent agents [1].

ATF3 Pathway Analysis and Combination Therapy

The identification of ATF3 as the key mediator of 6j-induced ferroptosis, validated by RNAi knockdown experiments showing attenuated Fe²⁺ accumulation and restored cell viability [1], positions Anticancer agent 147 as a chemical probe for ATF3 pathway studies. Procurement for combination therapy research with sorafenib or lenvatinib is supported by the compound's distinct ferroptosis mechanism, which may address resistance to current first-line HCC therapies [2].

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